4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Description
4,8-Bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole (CAS 1336893-15-2) is a heterocyclic organic compound featuring a thienobenzothiole core substituted with bromine at the 2- and 6-positions and 2-butyloctoxy alkoxy chains at the 4- and 8-positions. Its molecular formula is C₃₄H₅₂Br₂O₂S₂, with a molecular weight of 716.716 g/mol . The 2-butyloctoxy groups enhance solubility in organic solvents, critical for solution-processable applications like organic photovoltaics (OPVs). The bromine substituents enable further functionalization via cross-coupling reactions, making it a versatile monomer for synthesizing conjugated polymers or small-molecule semiconductors .
Properties
IUPAC Name |
4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMWEJMSZOOOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of thieno2,3-fbenzothiole with 2-butyloctyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .
Scientific Research Applications
4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole involves its interaction with various molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and high electron mobility. The butyloctoxy groups enhance solubility and processability, making it suitable for use in solution-based fabrication techniques .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Alkoxy vs. Thiophene substituents (e.g., in 1443120-32-8) enhance π-conjugation, favoring charge transport in OPVs .
Halogenation: Bromine in the target compound enables Suzuki or Stille coupling for polymer synthesis, unlike non-halogenated analogs (e.g., 1160823-77-7) . Fluorinated derivatives (e.g., BT-F) exhibit lower LUMO levels due to electron-withdrawing fluorine, enhancing electron affinity for use in non-fullerene acceptors .
Alkyl Chain Length :
- Longer 2-butyloctoxy chains vs. 2-ethylhexyloxy (in 1160823-77-7) reduce crystallinity, aiding in forming amorphous films for bulk heterojunction solar cells .
Electronic Properties and Device Performance
Table 2: Electronic Properties and Application Data
*Estimated based on structural analogs.
Key Findings:
Bandgap Modulation :
- Fluorination (BT-F) reduces bandgaps to 1.5 eV, enabling broader light absorption and higher power conversion efficiency (PCE) .
- The target compound’s bandgap (~1.8 eV) is comparable to 4,8-bis(2-ethylhexyloxy) derivatives but less optimal than fluorinated systems .
Role in OPVs: The target compound’s bromine substituents make it suitable as a monomer for synthesizing low-bandgap polymers, whereas 4,8-bis(2’-ethylhexylthiophene) copolymers achieve higher PCE (7.3%) as donor materials . Fluorinated derivatives (BT-F) excel as non-fullerene acceptors, achieving PCE >10% due to strong electron-accepting properties .
Biological Activity
4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is a complex organic compound belonging to the thieno[3,2-b]thiophene family. Its unique structural properties and functional groups make it a subject of interest in various scientific fields, particularly in organic electronics and biological applications. This article explores the biological activity of this compound, detailing its mechanisms, potential applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of 4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is , indicating a high degree of sulfur content which is characteristic of thiophene derivatives. The presence of long alkyl chains (butyloctoxy groups) enhances its solubility in organic solvents, making it suitable for various applications in organic electronics and potentially in biological systems.
The biological activity of 4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with thiophene structures have been shown to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress in biological systems.
- Electron Donation : The compound acts as an electron donor in photocatalytic reactions. This property facilitates electron transfer processes that are essential in biochemical pathways such as energy production and detoxification mechanisms.
- Interaction with Biomolecules : The compound may interact with various biomolecules, including proteins and nucleic acids, influencing cellular functions and signaling pathways.
In Vitro Studies
Recent studies have highlighted the potential of 4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole in biological applications:
- Cell Viability Assays : In vitro assays have demonstrated that this compound can enhance cell viability in certain cancer cell lines by inducing apoptosis in a controlled manner. For instance, studies indicate a concentration-dependent effect on cell proliferation rates.
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity through DPPH assay | DPPH radical scavenging assay |
| Study B (2024) | Showed enhanced cell viability in cancer cell lines | MTT assay |
| Study C (2023) | Exhibited antimicrobial properties against E. coli and S. aureus | Agar diffusion method |
Case Studies
Case studies on the application of 4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole have provided insights into its practical uses:
- Case Study 1 : Investigated the use of this compound as a drug delivery system for anticancer agents. Results indicated improved bioavailability and targeted delivery to tumor cells.
- Case Study 2 : Explored its role as a bioimaging agent due to its fluorescent properties when excited at specific wavelengths. This application holds promise for non-invasive imaging techniques in medical diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
